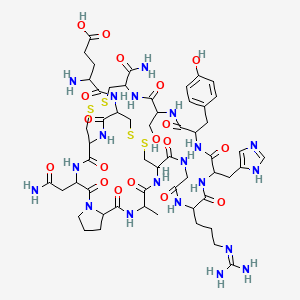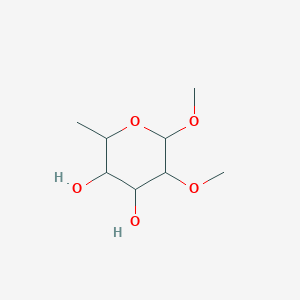
Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids, each with specific stereochemistry, making it a complex and unique molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps like HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide.
Reduction: Reaction with reducing agents like DTT.
Substitution: Nucleophilic substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: DTT, neutral pH.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can lead to methionine sulfoxide.
Wissenschaftliche Forschungsanwendungen
Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific amino acid sequence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DL-xiThr(1)-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Val-(1): Another synthetic peptide with a different sequence and properties.
Glycyl-DL-valine: A simpler dipeptide used in biochemical studies.
Uniqueness
Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt is unique due to its specific sequence and stereochemistry, which confer distinct biological and chemical properties. Its complexity allows for targeted interactions in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C46H83N13O11 |
|---|---|
Molekulargewicht |
994.2 g/mol |
IUPAC-Name |
1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50) |
InChI-Schlüssel |
RIWLPSIAFBLILR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321971.png)

![8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B12321981.png)
![1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B12321996.png)
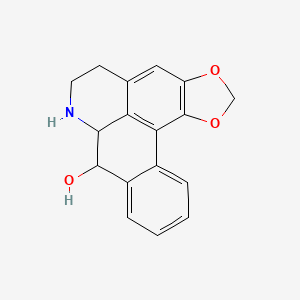


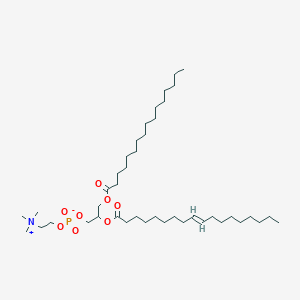
![[5-[2-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B12322029.png)
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)
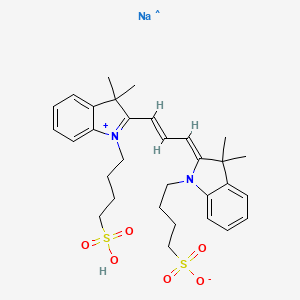
![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)
